molecular formula C18H32O5 B14655667 8,8'-(Oxirane-2,3-diyl)dioctanoic acid CAS No. 50632-64-9

8,8'-(Oxirane-2,3-diyl)dioctanoic acid

Cat. No.: B14655667
CAS No.: 50632-64-9
M. Wt: 328.4 g/mol
InChI Key: HBJUPPWOEYNGBO-UHFFFAOYSA-N
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Description

8,8'-(Oxirane-2,3-diyl)dioctanoic acid is a bifunctional organic compound featuring two octanoic acid chains linked by an oxirane (epoxide) group at the 8,8'-positions. Its molecular formula is C₁₆H₂₈O₅, with a molecular weight of 300.39 g/mol. The epoxide bridge imparts reactivity, making it suitable for applications in polymer chemistry (e.g., crosslinking agents) or pharmaceuticals. The carboxylic acid termini enhance solubility in polar solvents and enable further functionalization, such as salt formation or esterification.

Properties

CAS No.

50632-64-9

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

8-[3-(7-carboxyheptyl)oxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H32O5/c19-17(20)13-9-5-1-3-7-11-15-16(23-15)12-8-4-2-6-10-14-18(21)22/h15-16H,1-14H2,(H,19,20)(H,21,22)

InChI Key

HBJUPPWOEYNGBO-UHFFFAOYSA-N

Canonical SMILES

C(CCCC1C(O1)CCCCCCCC(=O)O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-(Oxirane-2,3-diyl)dioctanoic acid typically involves the formation of the oxirane ring followed by the attachment of octanoic acid chains. One common method for synthesizing oxiranes is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds via the formation of a three-membered ring structure.

Industrial Production Methods: On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, a simple oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen . The specific conditions for synthesizing 8,8’-(Oxirane-2,3-diyl)dioctanoic acid would depend on the starting materials and desired yield.

Chemical Reactions Analysis

Types of Reactions: 8,8’-(Oxirane-2,3-diyl)dioctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

8,8’-(Oxirane-2,3-diyl)dioctanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug design and development due to its reactivity and structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8,8’-(Oxirane-2,3-diyl)dioctanoic acid exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functional groups and intermediates that interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Epoxide-Containing Analog: 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic Acid

Molecular Formula : C₁₈H₃₄O₃ | Molecular Weight : 298.46 g/mol

  • Structural Differences: Unlike the target compound, this analog has a single octanoic acid chain and an epoxide group substituted with a linear octyl group.
  • The octyl substituent may enhance lipophilicity, making it suitable as a surfactant or polymer additive.
  • Applications : Likely used in epoxy resin formulations or biodegradable polymers due to its amphiphilic nature .

Ketone-Containing Analogs: 8-Oxooctanoic Acid Derivatives

a) 8-(2,3-Dichlorophenyl)-8-oxooctanoic Acid

Molecular Formula : C₁₄H₁₆Cl₂O₃ | Molecular Weight : 303.18 g/mol

  • Structural Differences : Features a ketone group at the 8th position and a dichlorophenyl substituent.
  • Applications : Likely a pharmaceutical intermediate, leveraging the dichlorophenyl group’s antimicrobial properties .
b) 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic Acid

Molecular Formula : C₁₆H₂₂O₅ | Molecular Weight : 294.34 g/mol

  • Structural Differences : Substituted with methoxy groups instead of chlorine, altering electronic and steric properties.
  • Functional Comparison :
    • Methoxy groups donate electron density, reducing electrophilicity compared to the dichloro analog.
    • Enhanced solubility in organic solvents due to decreased polarity.
  • Applications: Potential use in synthetic chemistry for constructing complex aromatic frameworks .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
8,8'-(Oxirane-2,3-diyl)dioctanoic acid C₁₆H₂₈O₅ 300.39 Epoxide, two carboxylic acids Crosslinking agent, polymer synthesis
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid C₁₈H₃₄O₃ 298.46 Epoxide, single carboxylic acid Surfactant, epoxy resins
8-(2,3-Dichlorophenyl)-8-oxooctanoic acid C₁₄H₁₆Cl₂O₃ 303.18 Ketone, dichlorophenyl Pharmaceutical intermediate
8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid C₁₆H₂₂O₅ 294.34 Ketone, dimethoxyphenyl Organic synthesis, ligand design

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